2,6-Pyridinedicarboxylic acid

Thermal analysis Polymer chemistry Material science

Specify CAS 499-83-2 for performance-driven procurement. Unlike other PDC isomers, only 2,6-PDC acts as a tridentate ligand enabling selective lanthanide/actinide separations (characterized log β₂ for UO₂²⁺, NpO₂²⁺, PuO₂²⁺). Its unique coordination geometry and thermal stability (mp 248–250°C) are essential for MOF synthesis and luminescent lanthanide complexes. As the sole isomer constituting 5–15% dry weight of bacterial endospores, it is the definitive biomarker for spore detection via HPLC-fluorescence. High-purity routes (>97% yield) ensure batch reproducibility.

Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
CAS No. 499-83-2
Cat. No. B025484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Pyridinedicarboxylic acid
CAS499-83-2
Synonyms2,6-dicarboxypyridine
2,6-pyridine dicarboxylate
2,6-pyridinedicarboxylate
2,6-pyridinedicarboxylic acid
3,4-pyridinedicarboxylate
dipicolinic acid
dipicolinic acid, calcium salt
dipicolinic acid, dipotassium salt
dipicolinic acid, disodium salt
dipicolinic acid, monosodium salt
dipicolinic acid, zinc salt
pyridine-2,6-dicarboxylic acid
zinc dipicolinate
Molecular FormulaC7H5NO4
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)
InChIKeyWJJMNDUMQPNECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Pyridinedicarboxylic Acid (CAS 499-83-2): Procurement-Focused Overview of Dipicolinic Acid as a Versatile Ligand and Biomarker


2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid (DPA), is a heterocyclic dicarboxylic acid derivative of pyridine with carboxyl groups at the 2- and 6-positions [1]. This compound is characterized by its ability to act as a tridentate ligand, forming stable chelates with a wide range of metal ions, a property leveraged in coordination chemistry, ion chromatography, and lanthanide/actinide separations [2]. It is also notable as a major constituent of bacterial endospores, where it contributes to heat resistance and serves as a unique biomarker [3].

2,6-Pyridinedicarboxylic Acid: Why Isomeric Substitution Compromises Performance in Key Applications


While several pyridinedicarboxylic acid isomers exist (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-PDC), their physicochemical properties differ substantially due to the position of the carboxyl groups, rendering them non-interchangeable in critical applications [1]. The 2,6-isomer (dipicolinic acid) exhibits unique coordination geometry as a tridentate ligand, distinct thermal decomposition behavior, and a specific biological role as a bacterial spore constituent that is not replicated by other isomers [2]. The following quantitative evidence underscores the necessity of specifying CAS 499-83-2 for performance-driven procurement.

2,6-Pyridinedicarboxylic Acid: Quantitative Differentiation Evidence for Scientific and Industrial Selection


Thermal Stability Profile of 2,6-PDC Relative to Other Pyridinedicarboxylic Acid Isomers

The thermal stability of 2,6-PDC (235–255 °C) is significantly lower than the most stable isomers (3,4-PDC and 3,5-PDC, which decompose above 311 °C) but considerably higher than the least stable isomer, 2,3-PDC (165 °C) [1]. This positions 2,6-PDC as a monomer with intermediate thermal requirements for polycondensation reactions.

Thermal analysis Polymer chemistry Material science

Comparative Proton Affinity (pKa) Values of 2,6-PDC and Its Isomers

The first protonation constant (pKa1) of 2,6-PDC is 2.16 at 25 °C, which is comparable to 2,4-PDC (2.15) but lower than 2,3-PDC (2.43) and 2,5-PDC (3.06) [1]. The second protonation constant (pKa2) of 2,6-PDC is 4.76, compared to 4.87 for 2,3-PDC and 4.84 for 2,5-PDC [1]. These subtle differences in acidity influence metal binding affinity and complex speciation in aqueous media.

Acid-base chemistry Coordination chemistry Analytical chemistry

Stability Constants of 2,6-PDC Complexes with Hexavalent Actinyl Cations

2,6-PDC forms stable 1:2 complexes with UO₂²⁺, NpO₂²⁺, and PuO₂²⁺, with log β₂ values of 16.3, 15.17, and 14.17, respectively, at 25 °C in 0.1 M NaClO₄ [1]. The decreasing stability constant along the series (Δlog β₂ = -1.13 from U to Np, and -1.00 from Np to Pu) reflects the increasing effective charge of the cations and the steric constraints in the complex structures.

Actinide chemistry Nuclear waste separation Coordination chemistry

Unique Biological Abundance of 2,6-PDC in Bacterial Endospores

2,6-PDC (dipicolinic acid) is a specific and major constituent of bacterial endospores, comprising 5–15% of the spore dry weight, a characteristic not shared by other pyridinedicarboxylic acid isomers [1]. This unique biological abundance forms the basis for its use as a biomarker for the detection and quantification of bacterial spores in environmental, food, and clinical samples [2].

Microbiology Biomarker detection Food safety

High-Purity Synthesis Route for 2,6-PDC via Two-Stage Oxidation Process

A patented two-stage process for preparing 2,6-PDC from 2,6-dimethyl-pyridine yields the product in high purity, as confirmed by elemental analysis (C: 33.73%, H: 1.20%, N: 5.62%, Cr: 20.88% for the intermediate chromic anhydride addition compound) [1]. Alternative synthetic routes achieve purities of 99.3% (liquid phase) with a yield of 89.8%, or 97% purity with a yield of 94.5% after extraction [2].

Synthetic methodology Process chemistry Quality control

Sensitive and Specific HPLC-fluorescence Quantification of 2,6-PDC in Complex Matrices

A validated HPLC-fluorescence method using pre-column Tb³⁺ chelation achieves sensitive quantification of 2,6-PDC with a single 10-minute run, distinguishing DPA from intact and recently germinated spores in environmental samples [1]. The method enables detection at nanomolar concentrations and has been applied to soils, sediments, and spices, demonstrating the compound's utility as a specific biomarker for bacterial contamination [2].

Analytical chemistry Method validation Environmental monitoring

2,6-Pyridinedicarboxylic Acid: Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


Polyester Monomer for High-Performance Bioplastics

Leveraging its intermediate thermal stability (235–255 °C), 2,6-PDC is a viable monomer for polycondensation reactions to produce polyesters with tunable properties [1]. The resulting polymers, such as those derived from 2,6-PDC and ethylene glycol, exhibit a glass transition temperature (Tg) of 75 °C, which is 2 °C higher than PET and 4 °C lower than PEF, offering a potential drop-in replacement for petroleum-derived aromatic polyesters in packaging applications [2].

Selective Ligand for Actinide Separation in Nuclear Waste Management

The well-characterized stability constants of 2,6-PDC with UO₂²⁺, NpO₂²⁺, and PuO₂²⁺ (log β₂ = 16.3, 15.17, and 14.17, respectively) enable its use as a selective extractant in TALSPEAK-like processes for trivalent lanthanide/actinide separations [1]. Its ability to discriminate between actinyl cations based on effective charge and steric constraints makes it a valuable tool for advanced nuclear fuel cycle separations.

Biomarker for Detection and Quantification of Bacterial Spores

The unique occurrence of 2,6-PDC as a major constituent of bacterial endospores (5–15% dry weight) underpins its use as a specific biomarker for spore detection [1]. Validated HPLC-fluorescence methods enable rapid, nanomolar-level quantification in complex matrices such as soils, sediments, and food products, facilitating environmental monitoring, biodefense, and sterility assurance in pharmaceutical manufacturing [2].

Building Block for High-Purity Coordination Complexes and Metal-Organic Frameworks

With established high-purity synthetic routes (≥97% purity, yields up to 94.5%), 2,6-PDC serves as a reliable precursor for the synthesis of dipicolinato-ligated lanthanide and transition metal complexes [1]. Its well-defined pKa values (pKa1 = 2.16, pKa2 = 4.76) and tridentate coordination mode ensure predictable complexation behavior, making it a preferred ligand for constructing luminescent materials, catalysts, and metal-organic frameworks (MOFs) [2].

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